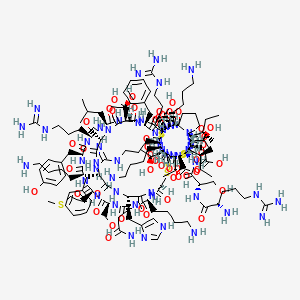

![molecular formula C5H8OS B598713 2-Oxa-6-thiaspiro[3.3]heptane CAS No. 174-80-1](/img/structure/B598713.png)

2-Oxa-6-thiaspiro[3.3]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

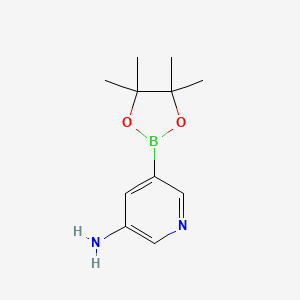

2-Oxa-6-thiaspiro[3.3]heptane is used as an intermediate in pharmaceutical and chemical synthesis . It has been proposed as a surrogate for morpholine in drug-like compounds .

Synthesis Analysis

The synthesis of 2-Oxa-6-thiaspiro[3.3]heptane has been described as challenging . A low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a starting material for the in-development tuberculosis treatment TBI-223, has been reported . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .Molecular Structure Analysis

The molecular formula of 2-Oxa-6-thiaspiro[3.3]heptane is C5H9NO. It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .Chemical Reactions Analysis

The key chemical reaction in the synthesis of 2-Oxa-6-thiaspiro[3.3]heptane involves the creation of the azetidine ring through a hydroxide-facilitated alkylation .Physical And Chemical Properties Analysis

2-Oxa-6-thiaspiro[3.3]heptane has a density of 1.1±0.1 g/cm3, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It has a molar refractivity of 26.5±0.4 cm3, a polar surface area of 21 Å2, and a molar volume of 88.1±5.0 cm3 .科学的研究の応用

Improved Synthesis and Properties : An enhanced synthesis of a related compound, 2-oxa-6-azaspiro[3.3]heptane, has been developed, leading to more stable and soluble products. This improvement broadens the potential applications in various chemical reactions (van der Haas et al., 2017).

Crystal Structures in Orthoester Claisen Rearrangement : The crystal structures of certain 1-oxa-4-thiaspiro derivatives were analyzed, providing insights into their molecular dimensions and bond distances, which are crucial for understanding their chemical behavior (Parvez, Yadav, & Senthil, 2001).

Use in Dzhemilev Reaction : 2-Oxa-6-thiaspiro[3.3]heptane was used in the Dzhemilev reaction for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, demonstrating its utility in organic synthesis (D’yakonov, Finkelshtein, & Ibragimov, 2007).

Stereoelectronic Effects in Thiaspiro Compounds : Research on 1,7-dithia and 1-oxa-7-thiaspiro[5.5]undecanes has helped understand stereoelectronic effects, such as anomeric and exo-anomeric effects, in thio and dithioacetal functions (Deslongchamps, Rowan, Pothier, & Saunders, 1981).

Development of Antimicrobial Agents : Certain 1-oxa-4-thiaspiro derivatives have been synthesized and tested for their antimicrobial activities, indicating potential applications in medical and pharmaceutical research (Al-Ahmadi & El-zohry, 1995).

Dual Kinase Inhibitors in Cancer Research : A 2-oxa-6-azaspiro [3.3] heptane moiety was incorporated as a bioisosteric replacement in the synthesis of kinase inhibitors for cancer treatment (Gadekar et al., 2021).

Molecular Rigid Rods in Coordination Chemistry : Spirocyclic sulfur and selenium ligands, including derivatives of 2,6-dithiaspiro[3.3]heptane, have been explored as molecular rigid rods in the coordination of transition metal centers (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-oxa-2-thiaspiro[3.3]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-5(2-6-1)3-7-4-5/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUILXWRUPARSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CO1)CSC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938450 |

Source

|

| Record name | 2-Oxa-6-thiaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-thiaspiro[3.3]heptane | |

CAS RN |

174-80-1 |

Source

|

| Record name | 2-Oxa-6-thiaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)

![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)

![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)

![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)

![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)

![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)

![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)